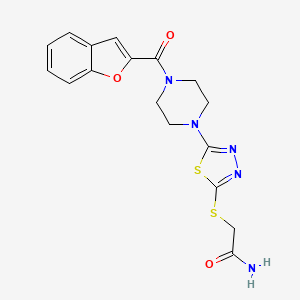

2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

説明

This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core linked to a piperazine ring substituted with a benzofuran-2-carbonyl group and a thioacetamide side chain.

特性

IUPAC Name |

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c18-14(23)10-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)13-9-11-3-1-2-4-12(11)25-13/h1-4,9H,5-8,10H2,(H2,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIQMNPRFOSNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- A benzofuran moiety , known for its diverse biological activities.

- A piperazine ring , often associated with pharmacological effects.

- A thiadiazole group , which contributes to its biological activity.

IUPAC Name: 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Molecular Formula: C_{19}H_{20}N_{4}O_{2}S

Molecular Weight: 368.46 g/mol

Antimicrobial Activity

Research indicates that compounds containing benzofuran and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess activity against various bacterial strains and fungi. The thiadiazole component may enhance this activity by interfering with microbial metabolism.

Anticancer Potential

Studies have suggested that the incorporation of thiadiazole and benzofuran moieties can lead to compounds with anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, similar compounds in the literature have been reported to induce cell cycle arrest in cancer cells.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Benzofuran-Thiadiazole Derivative | Breast Cancer | Apoptosis induction | |

| Piperazine Derivative | Lung Cancer | Cell cycle arrest |

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological activities, including anxiolytic and antidepressant effects. The compound's potential as a therapeutic agent in neurological disorders is being explored, particularly due to its ability to modulate neurotransmitter systems.

The biological activity of 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with thiadiazole and piperazine structures have been shown to inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation: The ability to interact with G protein-coupled receptors (GPCRs) may contribute to its neuropharmacological effects.

- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Study 1: Antimicrobial Evaluation

A study conducted on a series of benzofuran derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole moiety was crucial for enhancing the activity.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests that modifications in the structure could lead to more potent anticancer agents.

類似化合物との比較

Structural Analogues and Substituent Effects

Key Structural Features:

- Core : 1,3,4-Thiadiazole with sulfur and nitrogen atoms.

- Piperazine Modification : Substituted with aromatic/acyl groups (e.g., benzofuran, fluorophenyl, furan).

- Thioacetamide Side Chain : Common linker for bioactivity.

Comparative Analysis:

Key Observations :

- Benzofuran vs.

- Thioacetamide Linker : Critical for bioactivity across analogs; modifications (e.g., urea in 4g ) alter potency and selectivity.

- Halogen Effects : Chlorine (4h, 5j) and fluorine (15) substituents enhance metabolic stability and electronic interactions .

Spectroscopic Data :

- IR : C=O stretches at 1606–1683 cm⁻¹ (consistent across analogs) .

- NMR : Piperazine CH₂ protons resonate at δ 2.5–3.5 ppm; aromatic protons (benzofuran/furan) at δ 6.5–8.0 ppm .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。